4-Amino-6-bromo-2-(trifluoromethyl)quinoline-3-carbonitrile
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Overview
Description
4-Amino-6-bromo-2-(trifluoromethyl)quinoline-3-carbonitrile is a heterocyclic aromatic compound that contains a quinoline core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-bromo-2-(trifluoromethyl)quinoline-3-carbonitrile typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the bromination of a quinoline derivative followed by the introduction of the trifluoromethyl group and subsequent nitrile formation. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-bromo-2-(trifluoromethyl)quinoline-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, such as amines or thiols.
Oxidizing Agents: For oxidation reactions, such as hydrogen peroxide or potassium permanganate.
Reducing Agents: For reduction reactions, such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while oxidation and reduction can modify the functional groups present on the compound.
Scientific Research Applications
4-Amino-6-bromo-2-(trifluoromethyl)quinoline-3-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly in the development of anticancer and antiviral drugs.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.
Chemical Biology: It serves as a probe in chemical biology studies to investigate cellular processes and pathways.
Industrial Applications: The compound is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Amino-6-bromo-2-(trifluoromethyl)quinoline-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Amino-6-bromo-2-(trifluoromethyl)quinoline-3-carbonitrile include other quinoline derivatives with different substituents, such as:
- 4-Amino-6-chloro-2-(trifluoromethyl)quinoline-3-carbonitrile
- 4-Amino-6-fluoro-2-(trifluoromethyl)quinoline-3-carbonitrile
- 4-Amino-6-iodo-2-(trifluoromethyl)quinoline-3-carbonitrile
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which can impart distinct chemical and biological properties. The presence of the bromine atom, trifluoromethyl group, and nitrile functionality can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-amino-6-bromo-2-(trifluoromethyl)quinoline-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5BrF3N3/c12-5-1-2-8-6(3-5)9(17)7(4-16)10(18-8)11(13,14)15/h1-3H,(H2,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBMKWVWUHPZGBC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=C(C(=N2)C(F)(F)F)C#N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5BrF3N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10671967 |
Source
|
Record name | 4-Amino-6-bromo-2-(trifluoromethyl)quinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10671967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1209063-53-5 |
Source
|
Record name | 4-Amino-6-bromo-2-(trifluoromethyl)quinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10671967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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